molecular formula C8H7F4N B1305491 2-Fluoro-6-(trifluoromethyl)benzylamine CAS No. 239087-06-0

2-Fluoro-6-(trifluoromethyl)benzylamine

Cat. No.: B1305491
CAS No.: 239087-06-0
M. Wt: 193.14 g/mol
InChI Key: FCYVKQRWNQRCFE-UHFFFAOYSA-N
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Description

2-Fluoro-6-(trifluoromethyl)benzylamine is an organic compound with the molecular formula C8H7F4N. It is a colorless to pale yellow liquid and is known for its volatility and air sensitivity. This compound is used in various chemical syntheses and has applications in scientific research, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Fluoro-6-(trifluoromethyl)benzylamine can be synthesized from 2-Fluoro-6-(trifluoromethyl)benzaldehyde. The synthetic route involves the reduction of the aldehyde group to a primary amine. This can be achieved using reagents such as sodium borohydride (NaBH4) in the presence of a suitable solvent like methanol or ethanol .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. One such method includes the use of catalytic hydrogenation, where the benzaldehyde derivative is subjected to hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C) to yield the desired benzylamine .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-(trifluoromethyl)benzylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Fluoro-6-(trifluoromethyl)benzylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor antagonists.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2-Fluoro-6-(trifluoromethyl)benzylamine involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptor sites, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-6-(trifluoromethyl)benzylamine is unique due to the presence of both fluorine and trifluoromethyl groups on the benzene ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and a useful tool in scientific research .

Properties

IUPAC Name

[2-fluoro-6-(trifluoromethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F4N/c9-7-3-1-2-6(5(7)4-13)8(10,11)12/h1-3H,4,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCYVKQRWNQRCFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379221
Record name 2-FLUORO-6-(TRIFLUOROMETHYL)BENZYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

239087-06-0
Record name 2-Fluoro-6-(trifluoromethyl)benzylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0239087060
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-FLUORO-6-(TRIFLUOROMETHYL)BENZYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-fluoro-6-(trifluoromethyl)phenyl)methanamine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Fluoro-6-(trifluoromethyl)benzylamine
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Synthesis routes and methods

Procedure details

To 2-fluoro-6-(trifluoromethyl)benzonitrile (45 g, 0.238 mmol) in 60 mL of THF was added 1 M BH3:THF slowly at 60° C. and the resulting solution was refluxed overnight. The reaction mixture was cooled to ambient temperature. Methanol (420 mL) was added slowly and stirred well. The solvents were then evaporated and the residue was partitioned between EtOAc and water. The organic layer was dried over Na2SO4. Evaporation gave 1a as a yellow oil (46 g, 0.238 mmol). MS (CI) m/z 194.0 (MH+).
Quantity
45 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
420 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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